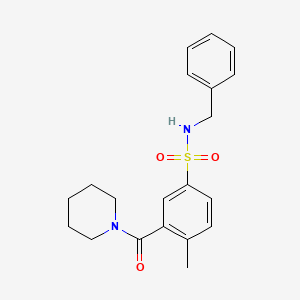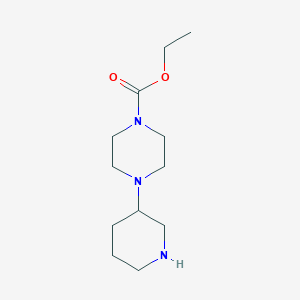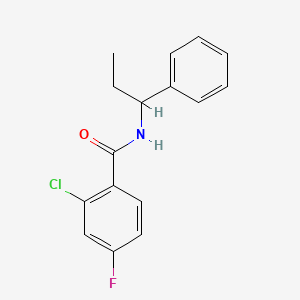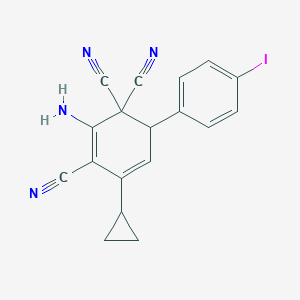
N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that has been found to be effective in treating autoimmune diseases such as lupus and rheumatoid arthritis. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is a selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which is involved in the signaling pathway of several cytokines that play a role in autoimmune diseases. By inhibiting TYK2, this compound suppresses the production of pro-inflammatory cytokines, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of several pro-inflammatory cytokines, including interleukin-12 (IL-12), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). These cytokines are known to play a key role in the pathogenesis of autoimmune diseases. By inhibiting their production, this compound can reduce disease activity and prevent tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is a potent and selective inhibitor of TYK2, making it an ideal tool for studying the role of this enzyme in autoimmune diseases. However, like all small molecule inhibitors, this compound has limitations in terms of its specificity and off-target effects. Therefore, caution must be exercised when interpreting the results of experiments using this compound.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is the development of more selective TYK2 inhibitors that can avoid off-target effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in treating autoimmune diseases. Finally, the role of TYK2 in other diseases, such as cancer and infectious diseases, is an area of active research that may provide new therapeutic opportunities for this compound.
Métodos De Síntesis
The synthesis of N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide involves a multistep process that begins with the reaction of 4-methylbenzenesulfonyl chloride with benzylamine to produce N-benzyl-4-methylbenzenesulfonamide. Subsequently, the reaction of N-benzyl-4-methylbenzenesulfonamide with piperidine-1-carboxylic acid tert-butyl ester, followed by deprotection with trifluoroacetic acid, yields this compound.
Aplicaciones Científicas De Investigación
N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its therapeutic potential in treating autoimmune diseases. In a preclinical study, this compound was found to be effective in reducing disease activity in a mouse model of lupus. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
N-benzyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-10-11-18(14-19(16)20(23)22-12-6-3-7-13-22)26(24,25)21-15-17-8-4-2-5-9-17/h2,4-5,8-11,14,21H,3,6-7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQBXSIWOYCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5320910.png)
![2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)
![2-[(4-methylbenzyl)amino]-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320919.png)
![rel-(1R,5S)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5320923.png)




![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![N-({1-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5320966.png)
![8-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5320972.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5320979.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)